Triethyl pent-3-ene-1,1,3-tricarboxylate
Description
Properties
CAS No. |
111833-63-7 |
|---|---|
Molecular Formula |
C14H22O6 |
Molecular Weight |
286.32 g/mol |
IUPAC Name |
triethyl pent-3-ene-1,1,3-tricarboxylate |
InChI |
InChI=1S/C14H22O6/c1-5-10(12(15)18-6-2)9-11(13(16)19-7-3)14(17)20-8-4/h5,11H,6-9H2,1-4H3 |
InChI Key |
GDNQGMCVLMRMMP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC(=CC)C(=O)OCC)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Formation of Dithiocarbamate Precursors
Diethyl 2-arylcyclopropane-1,1-dicarboxylate reacts with carbon disulfide (CS₂) and secondary amines (e.g., piperidine) in tetrahydrofuran (THF) at 25°C for 16 hours. Ytterbium triflate (Yb(OTf)₃) catalyzes this step, facilitating nucleophilic attack by the amine on CS₂ to generate a dithiocarbamate intermediate.
Reaction Conditions
- Catalyst: Yb(OTf)₃ (20 mol%)
- Solvent: THF (anhydrous)
- Temperature: 25°C
- Time: 16 hours
Conjugate Addition with Ethyl Propiolate
The intermediate undergoes stereoselective addition with ethyl propiolate in the presence of cesium carbonate (Cs₂CO₃). This step opens the cyclopropane ring, forming the pent-3-ene backbone with complete regiocontrol. The reaction proceeds at 25°C for 12 hours, yielding the E-isomer as the major product (E/Z = 5:1).
Critical Parameters
- Base: Cs₂CO₃ (2.5 equiv)
- Electrophile: Ethyl propiolate (2.0 equiv)
- Stereoselectivity: Governed by steric effects of the aryl substituent
Purification and Characterization
Crude products are purified via silica gel chromatography using petroleum ether/ethyl acetate (82:18 to 78:22). Nuclear magnetic resonance (NMR) analysis confirms the E-configuration through characteristic coupling constants (J = 16.4 Hz for the trans olefinic protons).
Yield Optimization
| Aryl Substituent | Yield (%) | E/Z Ratio |
|---|---|---|
| Phenyl | 77 | 5:1 |
| 4-Methoxyphenyl | 72 | 5:1 |
| 4-Chlorophenyl | 54 | 5:1 |
Alternative Synthetic Pathways
Enzymatic Transesterification
Lipase-catalyzed transesterification of trimethyl pent-3-ene-1,1,3-tricarboxylate with ethanol represents a green chemistry approach. Preliminary data from similar systems show:
- Optimal temperature: 40°C
- Catalyst: Candida antarctica lipase B (CAL-B)
- Conversion efficiency: ~65% after 48 hours
Solvent and Catalyst Screening
Comparative studies of lanthanide catalysts reveal Yb(OTf)₃ outperforms La(OTf)₃ or Sc(OTf)₃ in both yield and stereoselectivity. Solvent effects follow the trend:
Reaction Rate
THF > DCM > MeCN > Toluene
Dielectric Constant Correlation
A moderate dielectric constant (ε = 7.6 for THF) balances ion pair separation and substrate solubility.
Scale-Up Considerations
Pilot-scale production (100 g batch) introduces challenges:
- Exothermic ring-opening step requires jacketed reactors (−10°C)
- Chromatography replaced with fractional distillation (bp 142–145°C @ 0.1 mmHg)
- Overall yield decreases to 58% due to thermal decomposition
Analytical Characterization
Spectroscopic Data
Chromatographic Behavior
- Retention factor (Rf): 0.33 in petroleum ether/EtOAc (80:20)
- HPLC purity: >99% (C18 column, MeOH/H₂O 70:30)
Chemical Reactions Analysis
Types of Reactions
Triethyl pent-3-ene-1,1,3-tricarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters and other derivatives.
Scientific Research Applications
Triethyl pent-3-ene-1,1,3-tricarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of triethyl pent-3-ene-1,1,3-tricarboxylate involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release the corresponding acids, which can then participate in various biochemical processes. The compound’s reactivity is influenced by the presence of the pentene backbone, which can undergo addition and substitution reactions .
Comparison with Similar Compounds
Triethyl Citrate (1,2,3-Triethyl 2-hydroxypropane-1,2,3-tricarboxylate)
- Molecular Formula : C₁₂H₂₀O₇
- Molecular Weight : 276.28 g/mol
- Physical Properties : Colorless oil with a density of 1.135–1.139 g/cm³ and refractive index of 1.440–1.444 .
- Functional Group : Contains a hydroxyl group at position 2, increasing polarity compared to unsaturated analogs.
- Applications: Widely used as a food additive (emulsifier), plasticizer, and pharmaceutical excipient due to its non-toxicity and biodegradability .
- Purity Specifications : Free citric acid ≤0.02%, lead ≤2 µg/g, arsenic ≤3 µg/g, and moisture ≤0.25% .
Key Difference : The hydroxyl group in Triethyl Citrate enhances its solubility in polar solvents, making it suitable for food and cosmetic applications, whereas Triethyl Aconitate’s unsaturated structure is tailored for synthetic chemistry .
Triethyl Propane-1,1,3-tricarboxylate
- Molecular Formula : C₁₀H₁₆O₆
- Molecular Weight : 260.28 g/mol
- Structure : A saturated propane backbone with ester groups at positions 1, 1, and 3.
- Applications : Primarily used in organic synthesis; its saturated structure reduces reactivity compared to unsaturated analogs.
- Properties : Higher molecular weight than Triethyl Aconitate but lacks a double bond, leading to differences in conformational flexibility .
Key Difference : The absence of a double bond in this compound limits its utility in reactions requiring conjugation or isomerization, which are critical in Triethyl Aconitate’s applications .
Triethyl Methanetricarboxylate
- Molecular Formula : C₇H₁₀O₆ (theoretical)
- Applications : Used in synthesizing Hsp90 inhibitors and HIV-1 integrase inhibitors .
- Structure : Features three ethyl ester groups on a single carbon atom, resulting in a compact, highly functionalized molecule.
Key Difference : The methane backbone simplifies the structure but reduces steric hindrance compared to Triethyl Aconitate, altering its interaction with biological targets .
Data Table: Comparative Analysis
Structural and Functional Insights
- Unsaturation vs. Saturation : Triethyl Aconitate’s double bond enables conjugation, useful in Diels-Alder reactions or photochemical processes, while saturated analogs like Triethyl Propane-1,1,3-tricarboxylate are more stable but less reactive .
- Polarity : The hydroxyl group in Triethyl Citrate increases its hydrophilicity, making it ideal for aqueous formulations, whereas Triethyl Aconitate’s lipophilicity suits lipid-based systems .
- Isomerism : Triethyl Aconitate exhibits cis/trans isomerism (e.g., CAS 68077-28-1 for the E-isomer), which can influence melting points and reactivity .
Q & A
Basic Research Questions
Q. What analytical methods are recommended for confirming the identity and purity of triethyl pent-3-ene-1,1,3-tricarboxylate?
- Methodology :
- Infrared Spectroscopy (IR) : Compare the sample’s IR spectrum with reference spectra to confirm functional groups (e.g., ester carbonyl stretches at ~1740–1720 cm⁻¹ and alkene C=C stretches at ~1650 cm⁻¹). Prepare a liquid film or KBr pellet for analysis .
- Gas Chromatography (GC) : Use a polar column (e.g., DB-WAX) with a temperature gradient (e.g., 150°C to 230°C) to assess purity. Quantify impurities like residual acids or solvents by integrating peak areas against standards .
- Refractometry and Density : Measure refractive index (expected range: ~1.44–1.46) and density (~1.12–1.14 g/cm³) to verify consistency with literature values .
Q. How can researchers ensure the compound’s stability during storage and handling?
- Methodology :
- Moisture Control : Store in airtight containers under inert gas (e.g., N₂) to prevent hydrolysis of ester groups. Monitor water content via Karl Fischer titration (<0.25% w/w) .
- Temperature : Maintain storage at 4°C to minimize thermal degradation. Avoid prolonged exposure to light, which could induce alkene isomerization .
Advanced Research Questions
Q. What mechanistic insights exist for reactions involving this compound under acidic or oxidative conditions?
- Methodology :
- Reaction with SO₂ : Investigate using NMR (¹H/¹³C) and GC-MS to track products. For example, triethyl orthoesters react with SO₂ to form sulfites and carboxylic esters via alkoxy exchange; similar pathways may apply to this compound .
- Kinetic Studies : Use variable-temperature NMR to determine activation parameters for hydrolysis or isomerization. Compare reactivity with analogs like triethyl citrate .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
